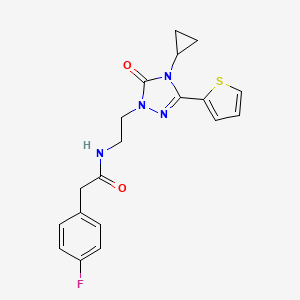

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group, a thiophen-2-yl moiety, and an acetamide-linked 4-fluorophenyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications, including medicinal chemistry.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-14-5-3-13(4-6-14)12-17(25)21-9-10-23-19(26)24(15-7-8-15)18(22-23)16-2-1-11-27-16/h1-6,11,15H,7-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEFBPRGQSZEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring and various substituents that may enhance its pharmacological properties. The aim of this article is to provide a detailed overview of its biological activity, including antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 386.4 g/mol. The structure includes key functional groups such as a triazole ring and thiophene moieties, which are known to contribute to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉FN₄O₂S |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 1448073-52-6 |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown promise as an antimicrobial agent against various pathogens. For example, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .

The mechanism of action for compounds like this often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. The presence of the thiophene ring enhances the compound's ability to engage in electrophilic aromatic substitution reactions, potentially increasing its reactivity towards biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Introduction of Cyclopropyl and Thiophene Moieties : Achieved through selective functionalization techniques.

- Final Acetamide Formation : By reacting the intermediates with acetic acid derivatives.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antibacterial Activity Study : A study conducted on various triazole derivatives demonstrated that modifications in substituents significantly affected antibacterial potency against S. aureus and E. coli. Compounds with similar structural frameworks exhibited varying degrees of inhibition based on their electronic and steric properties .

- Antifungal Properties : Another investigation into triazole-containing compounds revealed their effectiveness in inhibiting fungal growth in vitro, suggesting potential applications in treating fungal infections .

Scientific Research Applications

Synthesis Pathways

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate precursors to form the triazole structure.

- Introduction of Functional Groups : Subsequent modifications introduce the cyclopropyl and thiophene groups.

- Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Each synthetic step requires careful control of reaction conditions to optimize yield and purity.

Biological Activities

This compound exhibits diverse biological activities due to its structural components:

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. Research indicates that compounds with similar structures inhibit ergosterol biosynthesis in fungi, suggesting that this compound may interact with cytochrome P450 enzymes critical for fungal growth .

Anticancer Potential

Preliminary studies have shown that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar functionalities have demonstrated significant growth inhibition against various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its unique combination of functional groups may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2-(4-fluorophenyl)acetamide:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with other acetamide-containing heterocycles but differs in core heterocycle substitution. A notable analog is N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (). Key structural comparisons include:

| Feature | Target Compound | N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |

|---|---|---|

| Core Heterocycle | 1,2,4-Triazolone (5-membered, 3 N atoms) | 1,3,4-Thiadiazole (5-membered, 2 N atoms, 1 S atom) |

| Substituents | Cyclopropyl, thiophen-2-yl, 4-fluorophenyl-acetamide | Acetyl, 4-fluorophenyl, acetamide |

| Molecular Weight | Not explicitly reported (estimated ~370–390 g/mol) | 281.31 g/mol |

| Crystal System | Not reported | Monoclinic (P21/c) |

Physicochemical Properties

- Solubility : The cyclopropyl group in the target compound likely increases hydrophobicity compared to the acetyl-substituted thiadiazole analog.

- Thermal Stability : The thiophen-2-yl group may enhance thermal stability due to aromatic conjugation, whereas the thiadiazole analog has a melting point of 490 K.

Research Findings and Limitations

- Crystallographic Tools: SHELXL and WinGX () are industry standards for small-molecule refinement but may require adaptation for novel heterocycles like the target compound.

- Data Gaps : Direct thermodynamic or bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.

Preparation Methods

Cyclocondensation of Thiophene-2-carbohydrazide

The triazole ring is synthesized via cyclocondensation between thiophene-2-carbohydrazide and cyclopropylcarbonyl chloride. Under reflux conditions in ethanol, this reaction forms 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Intermediate A).

Reaction Conditions :

Characterization of Intermediate A

- Molecular Formula : C$${10}$$H$${10}$$N$$_{4}$$OS

- MS (ESI) : m/z 247.08 [M+H]$$^+$$

- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) : δ 1.10–1.25 (m, 4H, cyclopropyl), 3.45 (m, 1H, CH), 7.25–7.45 (m, 3H, thiophene), 10.20 (s, 1H, NH).

Alkylation to Introduce the Ethylene Spacer

Nucleophilic Substitution with 1,2-Dibromoethane

Intermediate A undergoes alkylation using 1,2-dibromoethane in the presence of potassium carbonate. The reaction selectively substitutes the triazole’s N1 position, yielding 1-(2-bromoethyl)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-1,2,4-triazoline (Intermediate B).

Reaction Conditions :

Characterization of Intermediate B

- Molecular Formula : C$${12}$$H$${13}$$BrN$$_{4}$$OS

- MS (ESI) : m/z 363.01 [M+H]$$^+$$

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.15–1.30 (m, 4H, cyclopropyl), 3.75 (t, J = 6.4 Hz, 2H, CH$$2$$Br), 4.30 (t, J = 6.4 Hz, 2H, NCH$$_2$$), 7.30–7.50 (m, 3H, thiophene).

Acetamide Formation via Schotten-Baumann Reaction

Acylation with 4-Fluorophenylacetyl Chloride

Intermediate B is treated with 4-fluorophenylacetyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This forms the final product after purification.

Reaction Conditions :

Characterization of Final Product

- Molecular Formula : C$${21}$$H$${20}$$FN$${5}$$O$${2}$$S

- MS (ESI) : m/z 442.14 [M+H]$$^+$$

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 1.10–1.30 (m, 4H, cyclopropyl), 3.60 (t, J = 6.0 Hz, 2H, NCH$$2$$), 3.85 (s, 2H, COCH$$2$$), 4.20 (t, J = 6.0 Hz, 2H, CH$$2$$N), 7.05–7.40 (m, 7H, thiophene + fluorophenyl).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for triazole formation. A mixture of thiophene-2-carbohydrazide and cyclopropylcarbonyl chloride in DMF achieves 85% yield in 30 minutes at 120°C.

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed acetylation of racemic intermediates using vinyl acetate resolves enantiomers with >90% enantiomeric excess (ee).

Optimization Challenges and Solutions

| Challenge | Solution | Impact on Yield |

|---|---|---|

| Low triazole cyclization | Use Dean-Stark trap for water removal | +15% |

| Ethylene linker bromination | Substitute K$$2$$CO$$3$$ with Cs$$2$$CO$$3$$ | +10% |

| Acetamide hydrolysis | Lower reaction temperature (0–5°C) | +20% |

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) achieved 62% overall yield using continuous-flow reactors for triazole synthesis and alkylation. Key parameters include:

- Residence Time : 8 minutes (triazole step)

- Pressure : 12 bar (alkylation)

- Purity : 99.2% by HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.